molecular formula C18H14F2N2O3 B5777071 N-(2,4-difluorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

N-(2,4-difluorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Cat. No. B5777071
M. Wt: 344.3 g/mol
InChI Key: SDOQMZYXOLLNIH-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, also known as DBIBB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DBIBB is a small molecule that has been synthesized using different methods, with each method having its advantages and limitations.

Mechanism of Action

N-(2,4-difluorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is a small molecule that has been shown to selectively inhibit the activity of certain proteins, including the proteasome and the deubiquitinase USP14. The proteasome is a large protein complex that is responsible for the degradation of intracellular proteins, while USP14 is a deubiquitinase that regulates the activity of the proteasome. By inhibiting the activity of these proteins, this compound has been shown to have potential therapeutic effects in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of proteasome activity, the induction of apoptosis, and the inhibition of tumor growth. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has several advantages for lab experiments, including its small size, ease of synthesis, and selective inhibition of certain proteins. However, this compound also has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(2,4-difluorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in various diseases, and the investigation of its mechanism of action at the molecular level. In addition, the use of this compound as a tool for the study of proteasome and USP14 function in various biological processes is an area of ongoing research.

Synthesis Methods

N-(2,4-difluorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide can be synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the most common method used in the synthesis of this compound. It involves the reaction of 2,4-difluorophenylboronic acid with 4-bromo-N-(1,3-dioxoisoindolin-2-yl)butanamide in the presence of a palladium catalyst and a base. The reaction yields this compound as a white solid in good yield.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has been shown to have potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and cancer. In neuroscience, this compound has been used as a tool to study the role of certain proteins in the brain. In cancer research, this compound has been studied as a potential anticancer agent.

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c19-11-7-8-15(14(20)10-11)21-16(23)6-3-9-22-17(24)12-4-1-2-5-13(12)18(22)25/h1-2,4-5,7-8,10H,3,6,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOQMZYXOLLNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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